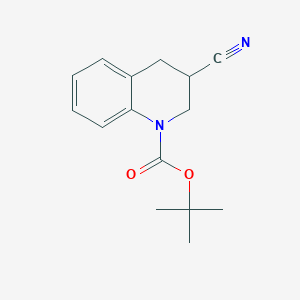
tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate: is a chemical compound belonging to the quinoline family, characterized by its unique structure that includes a tert-butyl group, a cyano group, and a carboxylate ester group. Quinolines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The tert-butyl group can be introduced through subsequent esterification reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: Tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano and carboxylate groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.
Substitution reactions often require strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation products include quinone derivatives.
Reduction products include dihydroquinoline derivatives.
Substitution products can vary based on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound and its derivatives have shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its applications in drug development.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it useful in the development of materials with specific characteristics, such as enhanced stability and reactivity.
作用機序
The mechanism by which tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary based on the specific biological context and the derivatives involved.
類似化合物との比較
Quinoline: The parent compound of the quinoline family, known for its diverse biological activities.
Indole: Another heterocyclic compound with significant biological and pharmaceutical applications.
Isoquinoline: A structural isomer of quinoline, also used in various chemical and biological applications.
This comprehensive overview highlights the significance of tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-10-11(9-16)8-12-6-4-5-7-13(12)17/h4-7,11H,8,10H2,1-3H3 |
InChIキー |
WGCWMPNQGRRYPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


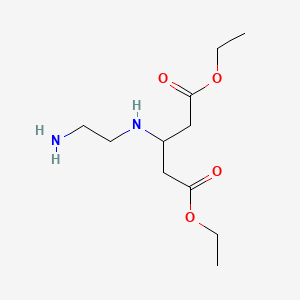
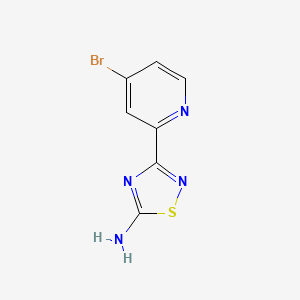
![1-(5-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15355885.png)
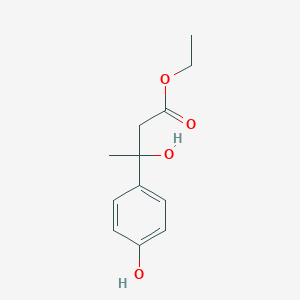
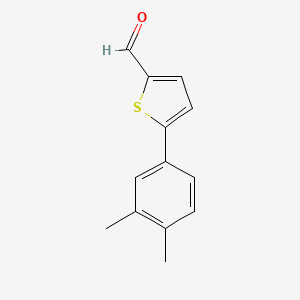
![N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15355919.png)
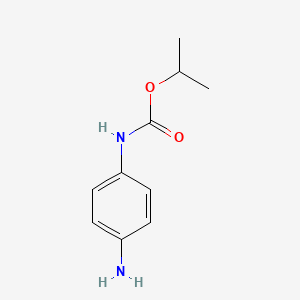
![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)
![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)
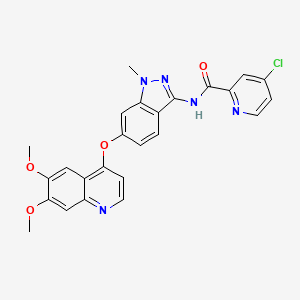

![5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B15355963.png)
![1-[(2-Bromo-5-chlorophenyl)methyl]-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B15355964.png)
![2-methyl-N-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]propane-2-sulfinamide](/img/structure/B15355966.png)
